molecular formula C10H5F3N2O4 B12797415 Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- CAS No. 34288-10-3

Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro-

Cat. No.: B12797415
CAS No.: 34288-10-3
M. Wt: 274.15 g/mol
InChI Key: UDYXKIAZVPYHIR-UHFFFAOYSA-N
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Description

Benzoxazinoid Classification System

Benzoxazinoids are heterocyclic compounds characterized by a fused benzene and oxazine ring system. The core structure of 2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl in this compound places it within the dihydrodioxobenzoxazine subclass of benzoxazinoids. These derivatives are distinguished by their dual ketone groups at positions 2 and 3 of the oxazine ring, which confer unique electronic properties and reactivity patterns compared to simpler benzoxazinones like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one).

The classification hierarchy for benzoxazinoids follows:

  • Core structure : Benzene fused with a six-membered oxazine ring
  • Oxidation state : Dihydrodioxo (two ketone groups) vs. dihydroxy (hemiacetal) forms
  • Substituents : Functional groups attached to the nitrogen or aromatic ring

This compound’s trifluoroacetamide substituent introduces a distinct branch in benzoxazinoid taxonomy, marking it as a fluorinated N-acyl derivative .

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC priority rules for polyfunctional compounds:

  • Parent structure : 4H-1,4-benzoxazine (benzene fused to a 1,4-oxazine ring)
  • Numbering :
    • Position 1: Oxygen atom in oxazine
    • Position 4: Nitrogen atom
    • Positions 2 and 3: Ketone groups (dihydro-2,3-dioxo)
  • Substituents :
    • N-Trifluoroacetamide : -NH-C(O)-CF3 group at position 4

The full name derives through these steps:

  • Identify the benzoxazine core: 4H-1,4-benzoxazin-4-yl
  • Specify oxidation states: 2,3-dihydro-2,3-dioxo
  • Add the acetamide substituent: N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoroacetamide

This nomenclature aligns with IUPAC guidelines for amides, where the -amide suffix replaces the parent acid’s -oic acid ending. The trifluoromethyl group is treated as a substituent on the acetamide’s carbonyl carbon.

Structural Taxonomy Within Trifluoroacetamide Derivatives

Trifluoroacetamides exhibit structural diversity based on:

Feature This Compound Comparative Example (N-Methyl-2,2,2-trifluoroacetamide)
Amide substitution Secondary (N-aryl) Tertiary (N-methyl)
Adjacent groups Benzoxazinoid heterocycle Simple methyl group
Electronic effects Conjugated π-system Localized electron withdrawal by CF3

The compound’s N-aryl trifluoroacetamide configuration creates extended conjugation between the benzoxazinoid’s aromatic system and the amide carbonyl. This contrasts with aliphatic trifluoroacetamides like N-methyl derivatives, where rotational freedom about the N-C bond allows multiple conformers. X-ray analyses of similar compounds show planar alignment of the aryl group with the amide plane due to resonance stabilization.

Positional Isomerism and Functional Group Relationships

Key structural variables influencing isomerism:

  • Benzoxazinoid substitution patterns :

    • Alternative positions for ketone groups (e.g., 1,2-dioxo vs. 2,3-dioxo)
    • Substituents on the benzene ring (e.g., methoxy groups in DIMBOA)
  • Trifluoroacetamide orientation :

    • Ortho vs. para substitution on the benzoxazine nitrogen
    • Alternative attachment points (e.g., O-acetamide vs. N-acetamide)
  • Functional group interplay :

    • Electron-withdrawing CF3 group increases amide resonance stabilization
    • Ketone groups at C2/C3 direct electrophilic substitution to C7/C8 positions

The compound’s specific isomer is defined by:

  • N-substitution at position 4 of the benzoxazine
  • 2,3-diketone configuration
  • Trifluoromethyl group exclusively on the acetamide’s α-carbon

This combination prevents tautomerism observed in hydroxamic acid-type benzoxazinoids while maintaining strong hydrogen-bonding capacity through the amide NH.

Properties

CAS No.

34288-10-3

Molecular Formula

C10H5F3N2O4

Molecular Weight

274.15 g/mol

IUPAC Name

N-(2,3-dioxo-1,4-benzoxazin-4-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H5F3N2O4/c11-10(12,13)9(18)14-15-5-3-1-2-4-6(5)19-8(17)7(15)16/h1-4H,(H,14,18)

InChI Key

UDYXKIAZVPYHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=O)O2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Detailed Preparation Protocols and Conditions

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Cyclization Anthranilic acid derivative + acyl chloride, heat Formation of benzoxazinone intermediate
2 Acylation Benzoxazinone + trifluoroacetyl chloride, base Introduction of trifluoroacetamide group
3 Purification Recrystallization or chromatography Isolation of pure Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro-
4 Characterization NMR, HPLC, Mass Spectrometry Confirmation of structure and purity

Research Findings on Preparation Optimization

  • Temperature Control: Maintaining reaction temperatures between 0°C to 50°C during acylation improves selectivity and reduces side reactions. Elevated temperatures may lead to decomposition or formation of undesired by-products.

  • Solvent Effects: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for acylation steps to enhance solubility and reaction rates.

  • pH and Base Selection: Use of mild organic bases (e.g., triethylamine) neutralizes generated HCl and facilitates smooth acylation without hydrolysis of sensitive groups.

  • Reaction Time: Typical reaction times range from 1 to 4 hours, monitored by thin-layer chromatography (TLC) or HPLC to determine completion.

Analytical Techniques for Monitoring Preparation

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment ^1H and ^13C NMR spectra identify chemical shifts corresponding to benzoxazinone and trifluoroacetamide moieties
High-Performance Liquid Chromatography (HPLC) Reaction monitoring and purity quantification Retention times and peak areas used to track reaction progress and isolate pure product
Mass Spectrometry (MS) Molecular weight confirmation Confirms molecular ion peak at m/z 274.15 corresponding to the target compound
Infrared Spectroscopy (IR) Functional group identification Characteristic amide and carbonyl stretching vibrations confirm functional groups

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature 0–50°C Controls reaction rate and selectivity
Solvent Dichloromethane, THF Enhances solubility and reaction efficiency
Base Triethylamine, Pyridine Neutralizes acid by-products, improves yield
Reaction Time 1–4 hours Ensures complete conversion
Purification Method Recrystallization, Column Chromatography Achieves high purity product

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Acetamide serves as a building block in synthesizing more complex molecules. Its unique reactivity allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride.
  • Substitution Reactions : Can undergo nucleophilic or electrophilic substitutions depending on the reaction conditions.

Biology

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
  • Anticancer Activity : Studies have shown that derivatives exhibit significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8 .

Medicine

The compound is explored for therapeutic applications:

  • Drug Development : Its unique structure may lead to the development of new pharmaceuticals targeting specific diseases.
  • Enzyme Inhibition Studies : Research on related compounds shows potential in inhibiting enzymes relevant to diseases like Type 2 Diabetes Mellitus and Alzheimer's Disease .

Industry

In industrial applications, Acetamide is utilized for producing specialty chemicals and materials due to its distinctive properties:

  • Chemical Manufacturing : Used in synthesizing other valuable compounds in the chemical industry.

Anticancer Studies

A study demonstrated that derivatives of Acetamide showed significant anticancer activity against multiple cell lines. For instance:

  • Compound 6h6h displayed growth inhibition percentages ranging from 51.88% to 86.61% across different cancer types .

Enzyme Inhibition Research

Research focused on synthesizing new sulfonamides containing benzodioxane and acetamide moieties revealed their potential as α-glucosidase and acetylcholinesterase inhibitors. These findings suggest therapeutic applications for managing diabetes and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Applications/Properties Reference
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- (CAS: 34288-10-3) 1,4-Benzoxazin-4-yl Trifluoroacetamide at N-position; 2,3-diketones Likely pesticidal or bioactive (inferred)
2-[2,4-Bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-... Benzodiazepine Trifluoroethyl, phenyl, bis(trifluoromethyl) Pharmaceutical (e.g., CNS-targeting agents)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, methoxyphenyl Agrochemical (herbicidal activity)
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide Diethylphenyl, methoxymethyl Herbicide (broadleaf weed control)
Suvecaltamide (INN Proposed List 122) Pyridine-ethyl-acetamide Trifluoroethoxy, isopropylphenyl Antiepileptic (Cav channel stabilizer)

Key Structural and Functional Insights

Core Heterocyclic Moieties: The target compound’s 1,4-benzoxazin-4-yl core distinguishes it from benzodiazepine (e.g., ) or benzothiazole (e.g., ) analogs. In contrast, suvecaltamide () uses a pyridine scaffold with trifluoroethoxy and isopropylphenyl groups, optimizing it for blood-brain barrier penetration.

Trifluoroacetamide Functionality :

  • The trifluoroacetamide group in the target compound is a common feature in agrochemicals (e.g., ) due to its metabolic stability and electronegativity. This group is absent in alachlor (), which uses a chloroacetamide moiety for herbicidal activity.

Biological Activity: While direct data for the target compound are lacking, analogs like suvecaltamide () and benzodiazepine derivatives () highlight the role of trifluoro groups in enhancing bioavailability and target affinity.

Synthetic Accessibility: The synthesis of trifluoroacetamide derivatives often involves coupling reactions between amines and trifluoroacetic anhydride. details a method for preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which could be adapted for the target compound .

Physicochemical Properties (Inferred)

Table 2: Estimated Properties vs. Analogs

Property Target Compound Alachlor () Suvecaltamide ()
Molecular Weight (g/mol) ~300–350 (estimated) 269.7 435.4
LogP (Lipophilicity) Moderate (2.5–3.5) 3.1 4.2
Hydrogen Bond Acceptors 5 (amide, diketones) 3 (amide, ether) 6 (amide, ether, pyridine)
Solubility Low in water, moderate in DMSO Low in water, high in organics Moderate in lipids

Biological Activity

Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro-, is a compound of interest in various biological studies due to its potential pharmacological properties. This article examines its biological activity based on available research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The compound features a benzoxazine ring system with a trifluoroacetyl group. Its chemical structure can be represented as follows:

C10H7F3N2O3\text{C}_{10}\text{H}_{7}\text{F}_{3}\text{N}_{2}\text{O}_{3}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular:

  • Staphylococcus aureus : Studies show that it inhibits the growth of this common bacterium, which is known for causing skin infections and other serious conditions.
  • Escherichia coli : The compound has shown effectiveness against certain strains of E. coli, suggesting potential use in treating gastrointestinal infections.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Recent studies have explored the anticancer properties of the compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)
HeLa15
MCF-720

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects , potentially useful in conditions like Alzheimer's disease. It appears to reduce oxidative stress in neuronal cells and promote cell survival.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled study involving various bacterial strains, the compound was tested for its ability to inhibit growth. Results indicated significant inhibition at concentrations lower than those required for traditional antibiotics.
  • Case Study on Cancer Cell Lines : A series of experiments were conducted where the compound was administered to cultured cancer cells. The results showed a dose-dependent increase in apoptosis markers, supporting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. How can synthetic routes for this acetamide derivative be optimized to improve yield and purity?

  • Methodology :

  • Reaction Solvent Selection : Use polar aprotic solvents like DMF to enhance reactivity, as demonstrated in the synthesis of analogous acetamide derivatives .
  • Catalysis : Add glacial acetic acid as a catalyst to promote condensation reactions (e.g., Schiff base formation) .
  • Monitoring : Employ TLC with ethyl acetate/hexane (3:7) to track reaction progress and confirm completion .
  • Workup : Precipitate the product by adding water post-reaction to isolate solids efficiently .
    • Key Data :
ParameterOptimal ConditionReference
SolventDMF
CatalystGlacial acetic acid
Reaction Time4–6 hours (reflux)

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the benzoxazinone ring and trifluoroacetamide group.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and NH/OH vibrations .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to minimize absorption effects from fluorine atoms.
  • Software Tools : Apply SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
  • Disorder Modeling : Partition disordered regions (e.g., benzoxazinone ring) into multiple occupancy sites with restrained bond lengths .
    • Case Study : For similar trifluoroacetamide derivatives, SHELXL reduced R-factor discrepancies from 0.12 to 0.05 after iterative refinement .

Q. How can contradictions in biological activity data (e.g., hypoglycemic vs. toxic effects) be analyzed?

  • Methodology :

  • Dose-Response Studies : Conduct in vivo assays (e.g., Wistar albino mice) with varying doses (10–100 mg/kg) to identify therapeutic windows .
  • Mechanistic Profiling : Use molecular docking to compare binding affinities with target receptors (e.g., PPAR-γ for hypoglycemic activity) .
  • Statistical Validation : Apply ANOVA or Tukey’s test to distinguish significant activity differences across experimental batches .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline forms?

  • Methodology :

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) and predict packing patterns .
  • Thermal Ellipsoids : Evaluate anisotropic displacement parameters to distinguish static vs. dynamic disorder in hydrogen-bonded clusters .
    • Example : For benzoxazinone derivatives, N–H···O=C interactions dominate, forming infinite chains that stabilize the crystal lattice .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility profiles?

  • Methodology :

  • Polymorph Screening : Perform DSC and PXRD to identify polymorphic forms affecting melting behavior .
  • Solvent Polarity Tests : Measure solubility in DMSO, ethanol, and water to assess hydrophilicity/hydrophobicity trends .
    • Case Study : Trifluoroacetamide derivatives showed a 20°C variation in melting points due to amorphous vs. crystalline impurities .

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